Methyl 3-(3-nitrophenyl)propanoate
Overview
Description
Methyl 3-(3-nitrophenyl)propanoate is an organic compound with the molecular formula C10H11NO4. It is an ester derived from 3-nitrophenylpropanoic acid and methanol. This compound is known for its applications in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-nitrophenyl)propanoate can be synthesized through various methods. One common method involves the esterification of 3-nitrophenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of (E)-methyl 3-(3-nitrophenyl)acrylate with hydrogen in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester can be hydrolyzed to yield 3-nitrophenylpropanoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 3-Aminophenylpropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 3-Nitrophenylpropanoic acid and methanol.
Scientific Research Applications
Methyl 3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development due to its ability to undergo various chemical transformations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3-nitrophenyl)propanoate involves its ability to undergo various chemical reactions. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis and substitution reactions. These transformations allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Methyl 3-(3-nitrophenyl)propanoate can be compared with other similar compounds such as:
Methyl 3-(4-nitrophenyl)propanoate: Similar structure but with the nitro group in the para position, leading to different reactivity and properties.
Ethyl 3-(3-nitrophenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.
Methyl 3-(3-aminophenyl)propanoate:
This compound is unique due to its specific substitution pattern and the presence of both nitro and ester functional groups, which confer distinct reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
methyl 3-(3-nitrophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVBKWKVTOTPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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